5alpha-Androstan-17alpha-ol
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Overview
Description
5alpha-Androstan-17alpha-ol is a steroidal compound with the molecular formula C19H32O It is a derivative of androstane, a hydrocarbon skeleton that forms the basis of many biologically significant steroids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Androstan-17alpha-ol typically involves the reduction of 5a-androstan-17-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using similar reducing agents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5alpha-Androstan-17alpha-ol undergoes several types of chemical reactions, including:
Oxidation: Conversion to 5a-androstan-17-one using oxidizing agents like chromium trioxide (CrO3).
Reduction: Further reduction to other hydroxylated derivatives.
Substitution: Reactions with halogens or other substituents to form various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of catalysts.
Major Products Formed
Oxidation: 5a-Androstan-17-one.
Reduction: Various hydroxylated derivatives.
Substitution: Halogenated and other substituted derivatives.
Scientific Research Applications
5alpha-Androstan-17alpha-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in steroid metabolism and its effects on cellular processes.
Medicine: Investigated for potential therapeutic applications, including hormone replacement therapy and treatment of certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 5alpha-Androstan-17alpha-ol involves its interaction with specific molecular targets, such as androgen receptors. Upon binding to these receptors, it can modulate gene expression and influence various physiological processes. The pathways involved include the regulation of protein synthesis and cellular growth.
Comparison with Similar Compounds
Similar Compounds
5a-Androstan-17b-ol: Another hydroxylated derivative with similar properties but different stereochemistry.
Androstanolone (Dihydrotestosterone): A potent androgen with a similar structure but different biological activity.
Testosterone: A primary male sex hormone with a similar androstane backbone.
Uniqueness
5alpha-Androstan-17alpha-ol is unique due to its specific stereochemistry and hydroxylation pattern, which confer distinct biological and chemical properties
Properties
CAS No. |
19037-37-7 |
---|---|
Molecular Formula |
C19H32O |
Molecular Weight |
276.5 g/mol |
IUPAC Name |
(5R,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C19H32O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h13-17,20H,3-12H2,1-2H3/t13-,14+,15+,16+,17-,18+,19+/m1/s1 |
InChI Key |
QUKZBUCPOSYYFO-QAZMUZRASA-N |
SMILES |
CC12CCCCC1CCC3C2CCC4(C3CCC4O)C |
Isomeric SMILES |
C[C@]12CCCC[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@H]4O)C |
Canonical SMILES |
CC12CCCCC1CCC3C2CCC4(C3CCC4O)C |
Origin of Product |
United States |
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